molecular formula C7H5N3O2 B3113170 3-Nitropyrazolo[1,5-a]pyridine CAS No. 19363-97-4

3-Nitropyrazolo[1,5-a]pyridine

Cat. No. B3113170
CAS RN: 19363-97-4
M. Wt: 163.13 g/mol
InChI Key: KFUYFMAYLGQJQP-UHFFFAOYSA-N
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Description

3-Nitropyrazolo[1,5-a]pyridine is a chemical compound with the molecular formula C7H5N3O2 and a molecular weight of 163.14 .


Synthesis Analysis

The synthesis of this compound involves a regioselective, time-efficient, and one-pot route. This process uses a microwave-assisted process and features a sequential cyclocondensation reaction of β-enaminones with NH-5-aminopyrazoles, followed by a regioselective electrophilic substitution with easily available electrophilic reagents .


Molecular Structure Analysis

The molecular structure of this compound is composed of a pyrazole ring and a pyrimidine ring. Its biological activity and structure are similar to the purines that play an important role in energy supply and metabolic regulation .


Chemical Reactions Analysis

The reaction features a sequential cyclocondensation reaction of β-enaminones with NH-5-aminopyrazoles, followed by a regioselective electrophilic substitution with easily available electrophilic reagents .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a molecular weight of 163.14 and its IUPAC name is this compound .

Scientific Research Applications

Electrophilic Substitution Reactions

3-Nitropyrazolo[1,5-a]pyridine and related compounds exhibit unique reactivity in various electrophilic substitution reactions. These reactions include bromination, nitration, nitrosation, acylation, and Mannich reactions, often preferring 3-substitution and 3,4-disubstitution patterns. Such reactivities are crucial in the synthesis of heterocyclic compounds and have implications in developing new materials and pharmaceuticals (Brown & McGeary, 1994).

Synthesis of Heterocyclic Systems

The compound is used in synthesizing new fluorescent heterocyclic systems, like pyrido[1',2':1,5]pyrazolo[4,3-b]quinolines. These systems are significant for their high fluorescence quantum yields and electrochemical properties, making them potential candidates for applications in dye-sensitized solar cells (Agheli et al., 2020).

Antiviral Applications

2-Amino-3-nitropyrazolo[1,5-a]pyrimidines, derived from this compound, have been identified as potent inhibitors of coxsackievirus B3 replication, highlighting their potential in antiviral drug development (Makarov et al., 2005).

Synthesis of Pyrazolo[1,5-a]pyrimidines

This compound is also instrumental in the general synthesis of functionally substituted pyrazolo[1,5-a]pyrimidines. This synthesis is important for creating a library of diverse compounds with potential pharmaceutical applications (Shkineva et al., 2019).

Supramolecular Chemistry

The compound plays a role in the study of supramolecular synthons formed by 1,2,4-Triazolo[1,5-a]pyridines. Understanding these synthons is crucial for pharmaceutical development and applications in crystal engineering (Chai et al., 2019).

Corticotropin-Releasing Factor Receptor Antagonists

Research has shown that 3-phenylpyrazolo[1,5-a]pyrimidines, related to this compound, are potent antagonists of the human corticotropin-releasing factor-1 receptor. This finding is significant for developing treatments for conditions like depression (Chen et al., 2004).

Safety and Hazards

3-Nitropyrazolo[1,5-a]pyridine is classified as a hazardous substance. It may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation .

Future Directions

Pyrazolo[1,5-a]pyrimidine derivatives have been found to have antitumor effects and other biological activities in a variety of cancer cell lines. The high research value and broad application prospects make it one of the research hotspots of antitumor drugs in recent years .

properties

IUPAC Name

3-nitropyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-10(12)7-5-8-9-4-2-1-3-6(7)9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUYFMAYLGQJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601306700
Record name 3-Nitropyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19363-97-4
Record name 3-Nitropyrazolo[1,5-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19363-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitropyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of pyrazolo[1,5-a]pyridine (2.36 g, 20.0 mmol) (Lober, S. et al J. Med. Chem. 2001, 44, 2691) in concentrated sulfuric acid (20.0 mL) was added the freshly prepared solution of ammonium nitrate (1.84 g, 23.0 mmol) in concentrated sulfuric acid (25.0 mL) dropwise at −5° C. The resulting mixture was stirred at 0° C. for 2 h and added dropwise to a solution of 4 N sodium hydroxide (200 mL) at 0° C. followed by the addition of sodium bicarbonate (60.0 g). Water and ether were added and separated. The aqueous solution was extracted with dichloromethane (2×). The combined organic solution was dried (MgSO4) and filtered. The filtrate was concentrated in vacuo to dryness to give 2.49 g (76%) of beige solid as the title compound: mp 179–182° C. (CH2Cl2/hexanes); 1H NMR (400 MHz, CDCl3) δ 8.68 (s, 1H), 8.63 (dd, J=2.0, 6.9 Hz, 1H), 8.41 (dd, J=2.3, 8.9 Hz, 1H), 7.74 (dd, J=7.0, 8.9 Hz, 1H), 7.21 (dd, J=7.0, 7.0 Hz, 1H); IR (diffuse reflectance) 2480, 2465, 2417, 2392, 2350, 1636, 1512, 1479, 1464, 1408, 1288, 1252, 1194, 882, 773 cm−1; MS (EI) m/z 163 (M+); HRMS (FAB) calcd for C7H5N3O2+H 164.0460. found 164.0459; Anal. Calcd for C7H5N3O2: C, 51.54; H, 3.09; N, 25.76. Found: C, 51.42; H, 2.95; N, 25.71.
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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